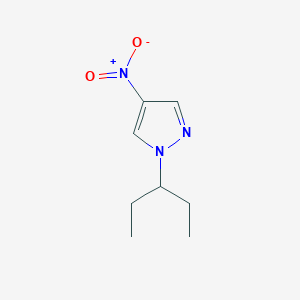
1-(2-Phenylpropyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylpropyl)-1H-pyrazol-4-amine, commonly known as PPA, is an amine derivative of pyrazole that has been studied extensively in the fields of chemistry and biochemistry. PPA is a versatile compound with a wide range of applications in both laboratory and industrial settings.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Pyrazole derivatives, including 1-(2-Phenylpropyl)-1H-pyrazol-4-amine, are valuable as building blocks for synthesizing a wide range of heterocyclic compounds. Their reactivity facilitates the generation of compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility underscores their importance in heterocyclic chemistry and dyes synthesis, offering mild reaction conditions for creating diverse cynomethylene dyes from various precursors (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. This pharmacological diversity makes them an interesting template for both combinatorial and medicinal chemistry. Pyrazole derivatives have been utilized as synthons in organic synthesis, further highlighting their importance in medicinal chemistry due to their widespread biological activities (Dar & Shamsuzzaman, 2015).
Neurodegenerative Disease Management
Pyrazoline derivatives, which can be synthesized from pyrazole precursors, are known for their neuroprotective properties, making them potential therapeutic agents for managing neurodegenerative diseases like Alzheimer's and Parkinson's. The derivatives have shown efficacy in inhibiting acetylcholine esterase and monoamine oxidase, which are key targets in the treatment of these conditions. Their stability and variety in biological functions make them significant for drug development in neurodegenerative research (Ahsan et al., 2022).
Antimicrobial and Antifungal Perspectives
Pyrazole scaffolds are central to the design of anti-inflammatory and antiviral drugs. They have been successful against multiple targets, showcasing the versatility of pyrazole derivatives in the pharmaceutical field. This includes their applications in combating viral infections and inflammation through the development of novel therapeutic agents (Karati, Mahadik, & Kumar, 2022).
Propiedades
IUPAC Name |
1-(2-phenylpropyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)8-15-9-12(13)7-14-15/h2-7,9-10H,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGYBDZFYVQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)
![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)

![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)




![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)